molecular formula C11H13F5N2O2 B2456554 Ethyl 3-[3-(difluoromethyl)-4-methylpyrazol-1-yl]-4,4,4-trifluorobutanoate CAS No. 2054953-71-6

Ethyl 3-[3-(difluoromethyl)-4-methylpyrazol-1-yl]-4,4,4-trifluorobutanoate

Cat. No.: B2456554
CAS No.: 2054953-71-6
M. Wt: 300.229
InChI Key: SXRIYXYQWPINAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-[3-(difluoromethyl)-4-methylpyrazol-1-yl]-4,4,4-trifluorobutanoate is a chemical compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of difluoromethyl and trifluorobutanoate groups, which contribute to its unique chemical properties

Preparation Methods

The synthesis of Ethyl 3-[3-(difluoromethyl)-4-methylpyrazol-1-yl]-4,4,4-trifluorobutanoate involves several steps. One common method starts with the preparation of the intermediate compound, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate. This intermediate is synthesized by reacting methylhydrazine with ethyl acetate under reflux conditions . The resulting product is then further reacted with 4,4,4-trifluorobutanoic acid in the presence of a suitable catalyst to obtain the final compound .

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Ethyl 3-[3-(difluoromethyl)-4-methylpyrazol-1-yl]-4,4,4-trifluorobutanoate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride . Substitution reactions often involve nucleophiles such as amines and thiols .

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of corresponding carboxylic acids, while reduction can yield alcohol derivatives .

Mechanism of Action

Comparison with Similar Compounds

Ethyl 3-[3-(difluoromethyl)-4-methylpyrazol-1-yl]-4,4,4-trifluorobutanoate can be compared with other similar compounds, such as benzovindiflupyr, bixafen, and fluxapyroxad . These compounds share similar structural motifs, including the presence of difluoromethyl and pyrazole groups . this compound is unique due to the presence of the trifluorobutanoate group, which imparts distinct chemical and biological properties .

Conclusion

This compound is a versatile compound with significant potential in various scientific research fields. Its unique chemical structure and properties make it a valuable tool for the development of new pharmaceuticals, agrochemicals, and other industrial applications. Further research is needed to fully explore its potential and uncover new applications.

Properties

IUPAC Name

ethyl 3-[3-(difluoromethyl)-4-methylpyrazol-1-yl]-4,4,4-trifluorobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F5N2O2/c1-3-20-8(19)4-7(11(14,15)16)18-5-6(2)9(17-18)10(12)13/h5,7,10H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXRIYXYQWPINAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C(F)(F)F)N1C=C(C(=N1)C(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F5N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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